Fmoc-2,4-Dimethyl-L-phenylalanin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

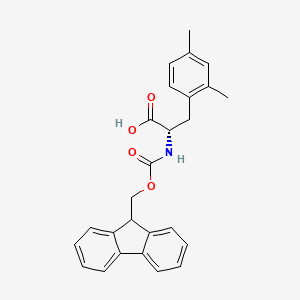

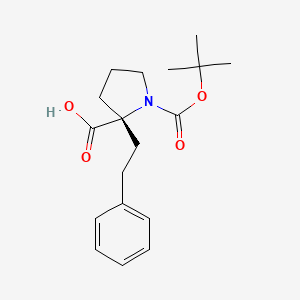

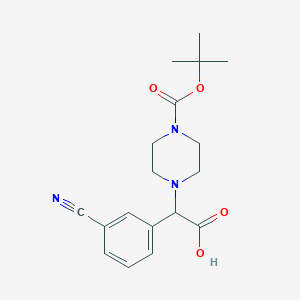

Fmoc-2,4-Dimethyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2,4-dimethyl-L-phenylalanine. This modification enhances its utility in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc group .

Wissenschaftliche Forschungsanwendungen

Fmoc-2,4-Dimethyl-L-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and peptidomimetics.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.

Industry: Utilized in the production of peptide-based materials and hydrogels for biomedical applications

Wirkmechanismus

Target of Action

Fmoc-2,4-Dimethyl-L-phenylalanine is a modified amino acid used in the field of proteomics research . The primary targets of this compound are the peptide derivatives that it forms when it self-assembles .

Mode of Action

The compound interacts with its targets through a process called self-assembly . This process involves the compound forming supramolecular nanostructures with peptide derivatives . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Biochemical Pathways

The biochemical pathways affected by Fmoc-2,4-Dimethyl-L-phenylalanine are those involved in the formation of biofunctional hydrogel materials . These materials are fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .

Pharmacokinetics

It’s known that the compound is soluble and can be stored at room temperature .

Result of Action

The result of the action of Fmoc-2,4-Dimethyl-L-phenylalanine is the formation of various biofunctional hydrogel materials . These materials are formed due to the self-assembly of the compound with peptide derivatives, leading to the creation of supramolecular nanostructures and their three-dimensional networks .

Action Environment

The action of Fmoc-2,4-Dimethyl-L-phenylalanine is influenced by environmental factors such as temperature and the presence of aqueous media . These factors can affect the self-assembly process and the subsequent formation of biofunctional hydrogel materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,4-Dimethyl-L-phenylalanine typically involves the protection of the amino group of 2,4-dimethyl-L-phenylalanine with the Fmoc group. This is achieved through a condensation reaction using Fmoc chloride in the presence of a base such as N,N-diisopropylethylamine (DIEA) in an organic solvent like dichloromethane (DCM) . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of Fmoc-2,4-Dimethyl-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-2,4-Dimethyl-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deprotected amino acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Fmoc-3,4-dihydroxy-L-phenylalanine

- Fmoc-4-methyl-L-phenylalanine

- Fmoc-3,4,5-trifluoro-D-phenylalanine

- Fmoc-3-chloro-L-phenylalanine

Uniqueness

Fmoc-2,4-Dimethyl-L-phenylalanine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly useful in the design of peptides with enhanced stability and activity compared to other Fmoc-protected phenylalanine derivatives .

Eigenschaften

IUPAC Name |

(2S)-3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBSNHLSKRVUBF-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376128 |

Source

|

| Record name | Fmoc-L-2,4-Dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217728-65-8 |

Source

|

| Record name | Fmoc-L-2,4-Dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B1332885.png)

![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)